![molecular formula C13H17N B14319291 2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane CAS No. 112450-99-4](/img/structure/B14319291.png)
2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane is a bicyclic compound that features a unique azabicyclo structure. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The bicyclic framework provides a rigid structure that can be exploited in the design of new molecules with specific properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane can be achieved through several methods. One common approach involves the transition-metal-free, radical oxidation of 1,6-enynes. This method enables the synthesis of functionalized azabicyclo[4.1.0]heptane derivatives via oxidative cyclopropanation. The reaction is typically carried out under mild conditions, making it a sustainable and efficient route .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methodologies as in laboratory settings. The use of transition-metal-free reactions is advantageous due to the reduced cost and environmental impact. Additionally, the scalability of these reactions allows for the efficient production of the compound in larger quantities .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the bicyclic structure.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitric oxide and reducing agents such as hydrogen. The conditions for these reactions vary depending on the desired product but generally involve mild temperatures and pressures to maintain the integrity of the bicyclic structure .
Major Products Formed
The major products formed from these reactions include various functionalized derivatives of the azabicyclo[4.1.0]heptane structure. These derivatives can possess different chemical and physical properties, making them useful in various applications .
Applications De Recherche Scientifique
2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane involves its interaction with molecular targets through its bicyclic structure. The rigid framework allows for specific binding interactions with enzymes and receptors, influencing various biochemical pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its functionalization .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azabicyclo[2.2.1]heptane: Another bicyclic compound with similar structural features but different functional groups.
2,7-Diazabicyclo[2.2.1]heptane: Contains an additional nitrogen atom, leading to different chemical properties and reactivity.
Uniqueness
2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methyl and phenyl groups enhances its stability and reactivity, making it a valuable compound in various applications .
Propriétés
Numéro CAS |
112450-99-4 |
|---|---|
Formule moléculaire |
C13H17N |
Poids moléculaire |
187.28 g/mol |
Nom IUPAC |
2-methyl-1-phenyl-2-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C13H17N/c1-14-9-5-8-12-10-13(12,14)11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3 |
Clé InChI |
RBPGIJPUARKFOZ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCC2C1(C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



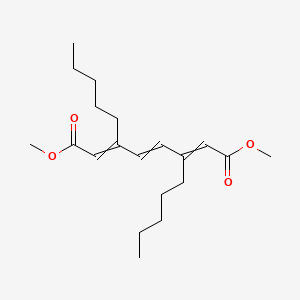
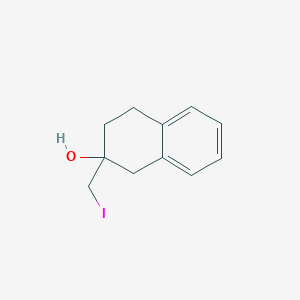
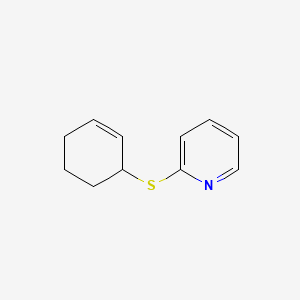
![3,5-Diphenyl-3,3a-dihydro-1H-imidazo[4,5-c][1,2]oxazole](/img/structure/B14319220.png)
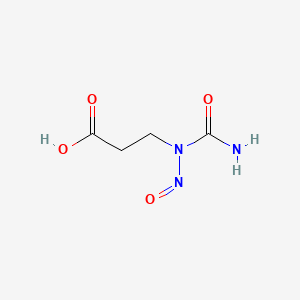
![2-(Ethylsulfanyl)naphtho[2,3-d][1,3]thiazole-4,9-dione](/img/structure/B14319235.png)
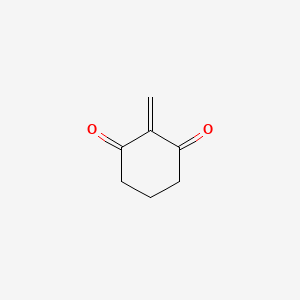
![N-(3,5-Bis{1-[2-(hydrazinylidenemethyl)hydrazinylidene]ethyl}phenyl)decanamide](/img/structure/B14319240.png)
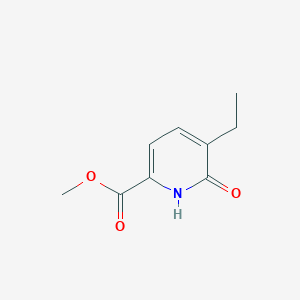
![2,3-Dimethylnaphtho[2,3-B]thiophene](/img/structure/B14319247.png)
![2,3-Diphenyl-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B14319249.png)
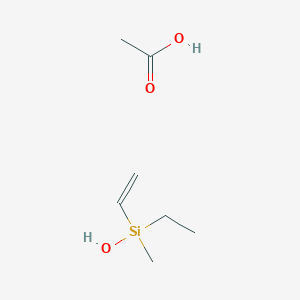
![6,6'-Diphenyl-1,1',5,5',7,7'-hexaoxa-4,4'-bi(spiro[2.5]octane)](/img/structure/B14319267.png)
